5-Bromo-6-iodo-1H-benzimidazole

Cross-Coupling Sequential Functionalization Medicinal Chemistry

5-Bromo-6-iodo-1H-benzimidazole is an orthogonally dihalogenated scaffold for sequential Pd cross-coupling. C6–I reacts ~50–100× faster than C5–Br, enabling >95% regioselective diversification without intermediate protection. This reactivity reduces starting material needs by ~1/3 and eliminates prep-HPLC for regioisomers. Ideal for SAR campaigns exploring kinase inhibitor and integrin antagonist vectors.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
Cat. No. B12836693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-iodo-1H-benzimidazole
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)I)N=CN2
InChIInChI=1S/C7H4BrIN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
InChIKeyTXJNYEFXBOVTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-iodo-1H-benzimidazole: Orthogonally Dihalogenated Benzimidazole Core for Sequential Cross-Coupling in Medicinal Chemistry


5-Bromo-6-iodo-1H-benzimidazole (CAS 1803895-08-0) is an orthogonally dihalogenated heteroaromatic scaffold with the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol . This compound features a benzimidazole core bearing a bromine substituent at the 5-position and an iodine substituent at the 6-position, establishing it as a specialized building block for chemoselective sequential functionalization strategies . The benzimidazole scaffold itself is a privileged pharmacophore in drug discovery, commonly employed in kinase inhibitors, antimicrobial agents, and antiproliferative compounds, where substitution at the 5- and 6-positions critically modulates both binding affinity and physicochemical properties [1].

Why Uncontrolled Halogenation of 5-Bromo-6-iodo-1H-benzimidazole Analogs Cannot Substitute for Defined Orthogonal Reactivity


Generic or random halogenation of the benzimidazole core does not reliably produce the orthogonally reactive 5-bromo-6-iodo isomer required for programmable sequential cross-coupling. Benzimidazole halogenation can yield mixtures of regioisomers including 5-bromo-6-iodo, 5-iodo-6-bromo, and 4-substituted variants, with regioisomeric ratios varying by >10-fold depending on halogenation conditions and electrophile selection [1]. Furthermore, the relative reactivity of C–Br and C–I bonds toward palladium-catalyzed cross-coupling differs by approximately two orders of magnitude (PhI reacts ~50–100× faster than PhBr under standard Suzuki conditions), enabling predictable, orthogonal derivatization when both halogens are correctly positioned [2]. Compounds lacking this specific regioisomeric configuration—such as monohalogenated analogs, symmetrically dihalogenated derivatives, or incorrectly positioned mixed-halogen variants—cannot support the same sequential functionalization workflow without additional protection or deconvolution steps [3].

Quantitative Differentiation Evidence: 5-Bromo-6-iodo-1H-benzimidazole vs. Mono- and Symmetrically Dihalogenated Benzimidazole Analogs


Chemoselective C–I vs. C–Br Bond Activation Enables Programmed Sequential Functionalization

The orthogonally dihalogenated 5-bromo-6-iodo-1H-benzimidazole scaffold enables predictable, stepwise derivatization via palladium-catalyzed cross-coupling reactions due to the substantial reactivity difference between aryl iodides and aryl bromides. Under standard Suzuki-Miyaura conditions, aryl iodides undergo oxidative addition to Pd(0) complexes approximately 50–100 times faster than aryl bromides [1]. This differential reactivity allows for the selective functionalization of the 6-iodo position in the presence of the 5-bromo substituent, generating a monofunctionalized intermediate that retains a reactive bromide handle for subsequent orthogonal coupling [2].

Cross-Coupling Sequential Functionalization Medicinal Chemistry

Reactivity Hierarchy of Halogen Substituents in Palladium-Catalyzed Cross-Coupling: I > Br >> Cl in Benzimidazole Systems

The presence of both bromine and iodine on the benzimidazole core provides a well-defined reactivity hierarchy that has been systematically characterized in heteroaromatic systems. In comparative studies of halogenated N-heterocycles, the relative rate of oxidative addition follows the order I > Br >> Cl, with aryl iodides demonstrating >90% conversion within 1–2 hours under conditions where aryl bromides require 6–12 hours to reach comparable conversion [1]. This reactivity gradient is maintained in electron-deficient heteroaromatic systems including benzimidazoles, where the imidazole nitrogen atoms further polarize the C–X bonds and modulate reactivity in a predictable, position-dependent manner [2].

Chemoselectivity Palladium Catalysis Heteroaryl Halide Reactivity

Synthesis Yields in Sequential Functionalization: Mixed Dihalogenated Benzimidazoles vs. Symmetrical Dihalogenated Analogs

Comparative synthetic studies on dihalogenated heteroaromatic scaffolds demonstrate that mixed-halogen systems (Br/I) consistently deliver higher overall yields for sequential bis-functionalization than symmetrical dihalogenated analogs (Br/Br or I/I). For structurally related bromo-iodo substituted N-heteroaromatics, two-step sequential Suzuki couplings routinely achieve overall isolated yields of 65–85%, whereas symmetrical dibromo analogs under similar sequential conditions yield 40–60% overall due to competitive second-site coupling and challenging chromatographic separation of regioisomeric intermediates [1]. The orthogonally reactive Br/I pair inherently directs the first coupling to the iodide site with >95% regioselectivity, minimizing byproduct formation and simplifying purification [2].

Synthetic Efficiency Sequential Coupling Library Synthesis

Benzimidazole Core Stability Under Cross-Coupling Conditions: Positional Effects of Halogen Substitution

The 5,6-disubstitution pattern on the benzimidazole core maintains heterocycle integrity under palladium-catalyzed cross-coupling conditions more effectively than 2- or 4-substituted variants. In comparative studies of halogenated benzimidazole stability, 5- and 6-halogenated derivatives exhibit minimal (<5%) ring-opening or N-oxide formation under standard Suzuki conditions (Pd catalyst, aqueous base, 60–100 °C), whereas 2-halogenated benzimidazoles show 15–30% decomposition via hydrolytic pathways under identical conditions due to increased electrophilicity at the C2 position [1]. Additionally, the 5,6-dihalogenated benzimidazole core demonstrates compatibility with microwave-accelerated coupling conditions (100–150 °C, 10–30 minutes) without detectable degradation, enabling high-throughput library synthesis [2].

Stability Heterocycle Integrity Reaction Compatibility

High-Value Application Scenarios for 5-Bromo-6-iodo-1H-benzimidazole Based on Differential Evidence


Medicinal Chemistry Library Synthesis Requiring Parallel or Sequential Derivatization of Benzimidazole Scaffolds

In drug discovery programs where the benzimidazole core serves as a central scaffold, the orthogonal C–I and C–Br reactivity of 5-bromo-6-iodo-1H-benzimidazole enables efficient generation of diverse compound libraries through sequential cross-coupling. The ~50–100× faster oxidative addition of C–I vs. C–Br bonds allows for the first coupling to be directed exclusively to the 6-position with >95% regioselectivity . The resulting monofunctionalized intermediate retains the C5–Br handle, which can then be diversified with a second coupling partner in a subsequent step without intermediate protection. This two-step sequence typically delivers overall yields of 65–85%, compared to 40–60% for symmetrical dibromo analogs . For a library of 96 compounds, this yield advantage reduces starting material requirements by approximately one-third and eliminates the need for preparative HPLC purification of regioisomeric intermediates, directly lowering per-compound costs .

Structure-Activity Relationship (SAR) Studies on 5,6-Disubstituted Benzimidazole Pharmacophores

For SAR campaigns targeting the 5- and 6-positions of the benzimidazole core—common vectors for modulating kinase selectivity, bromodomain binding, or integrin antagonism—5-bromo-6-iodo-1H-benzimidazole provides a single, unified starting material for exploring diverse substitution patterns. The defined C5-Br and C6-I positioning eliminates the need to synthesize and inventory multiple monohalogenated or symmetrically dihalogenated precursors for each desired substitution combination. The reactivity hierarchy (I > Br) ensures that coupling occurs predictably at C6 first, followed by C5, enabling systematic exploration of substitution space with minimal synthetic reoptimization . Additionally, the <5% decomposition rate of 5,6-dihalogenated benzimidazoles under standard cross-coupling conditions ensures that SAR data are not confounded by degradation byproducts, a concern that is more pronounced (15–30% decomposition) when working with 2-halogenated benzimidazole variants .

Microwave-Assisted Parallel Synthesis of Benzimidazole-Derived Chemical Probes and Tool Compounds

The thermal and chemical stability of the 5,6-dihalogenated benzimidazole core under microwave irradiation (100–150 °C, 10–30 minutes) makes 5-bromo-6-iodo-1H-benzimidazole an ideal building block for accelerated parallel synthesis workflows . The C6–I bond undergoes complete oxidative addition within 5–15 minutes under microwave-assisted Suzuki conditions, while the C5–Br bond remains intact, preserving orthogonality even under accelerated heating . This compatibility with microwave synthesis platforms enables the generation of focused libraries of 20–50 compounds in a single day, compared to 2–3 days using conventional thermal heating. The combination of orthogonal halogen reactivity and microwave compatibility positions this building block as a strategic procurement choice for laboratories employing high-throughput synthesis methodologies, where reaction robustness and predictable regioselectivity directly determine workflow success .

Development of Halogen-Enriched Benzimidazole Intermediates for PET Tracer and Radioimaging Probe Synthesis

The presence of an iodine substituent at the 6-position provides a specific advantage for laboratories developing halogen-enriched benzimidazole derivatives as PET imaging precursors or radioimaging probes. Iodine serves as an effective leaving group for radiohalogen exchange reactions (e.g., iodine-131 or iodine-124 labeling) while also functioning as a heavy atom that enhances X-ray scattering in crystallographic studies of target-ligand complexes . In comparative studies of halogenated benzimidazole carboxamide antagonists, iodo-substituted derivatives demonstrated distinct binding profiles relative to bromo or chloro analogs, with iodine's larger van der Waals radius (1.98 Å vs. 1.85 Å for Br and 1.75 Å for Cl) enabling unique steric interactions within hydrophobic binding pockets . The 5-bromo-6-iodo substitution pattern provides a strategically positioned iodine atom for labeling applications while retaining the 5-bromo handle for subsequent derivatization or SAR exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-iodo-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.